molecular formula C8H7Cl3 B8776101 1,2-Dichloro-4-(2-chloroethyl)benzene

1,2-Dichloro-4-(2-chloroethyl)benzene

Cat. No. B8776101
M. Wt: 209.5 g/mol
InChI Key: JZFLAOSRCFRGHF-UHFFFAOYSA-N
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Patent
US04208430

Procedure details

3,4-Dichlorophenethyl chloride (0.8 g., 0.004 mol.) and thiourea (0.26 g., 0.0035 mol.) in 25 ml. of ethanol were refluxed for two days. The mixture was concentrated and the residue treated with ether to give a solid which was recrystallized from acetone to yield carbamimidothioic acid 3,4-dichlorophenethyl ester, m.p. 135°-139° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[CH2:5][CH2:6]Cl.[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[CH2:5][CH2:6][S:14][C:13](=[NH:12])[NH2:15]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC=1C=C(CCCl)C=CC1Cl
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue treated with ether
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CCSC(N)=N)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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